molecular formula C25H22N4O5S B11204037 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B11204037
M. Wt: 490.5 g/mol
InChI Key: LWZRETIOXZIESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, substituted with various functional groups such as ethoxyphenyl, methoxyphenyl, and oxadiazolyl moieties. The presence of these diverse functional groups imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine core.

    Introduction of the Oxadiazolyl Moiety: The oxadiazolyl group is introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution with Ethoxyphenyl and Methoxyphenyl Groups: The final step involves the substitution of the core structure with ethoxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Cellular Pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-ethoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
  • 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-hydroxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 1-{[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione lies in its specific substitution pattern and the presence of both ethoxyphenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H22N4O5S

Molecular Weight

490.5 g/mol

IUPAC Name

1-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(3-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O5S/c1-3-33-19-9-5-7-17(13-19)23-26-21(34-27-23)15-28-20-10-11-35-22(20)24(30)29(25(28)31)14-16-6-4-8-18(12-16)32-2/h4-13H,3,14-15H2,1-2H3

InChI Key

LWZRETIOXZIESJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC(=CC=C5)OC)SC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.